3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid is a complex organic compound characterized by its naphthalene backbone substituted with amino, phenylsulphonyl, and disulphonic acid groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid typically involves multiple steps, starting with the naphthalene coreFor instance, the phenylsulphonyl group can be introduced through a sulphonation reaction using phenylsulphonyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale sulphonation and amination processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The phenylsulphonyl group can be reduced to form phenylthiol derivatives.
Substitution: The disulphonic acid groups can participate in substitution reactions to form different sulphonated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic conditions, depending on the desired product.
Major Products
The major products formed from these reactions include nitro derivatives, phenylthiol derivatives, and various sulphonated compounds .
Wissenschaftliche Forschungsanwendungen
3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenylsulphonyl group can participate in hydrophobic interactions. The disulphonic acid groups enhance the compound’s solubility and reactivity in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-1,7-disulphonic acid
- 4-Amino-5-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid
Uniqueness
3-Amino-4-((phenylsulphonyl)oxy)naphthalene-2,7-disulphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
71411-88-6 |
---|---|
Molekularformel |
C16H13NO9S3 |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
3-amino-4-(benzenesulfonyloxy)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H13NO9S3/c17-15-14(28(21,22)23)9-10-8-12(27(18,19)20)6-7-13(10)16(15)26-29(24,25)11-4-2-1-3-5-11/h1-9H,17H2,(H,18,19,20)(H,21,22,23) |
InChI-Schlüssel |
YNDVNOWHNUUFEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C3C=CC(=CC3=CC(=C2N)S(=O)(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.